N-(2-Nitro-4-propoxyphenyl)acetamide
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Overview
Description
N-(2-Nitro-4-propoxyphenyl)acetamide is an organic compound with the molecular formula C11H14N2O4. It is characterized by the presence of a nitro group, a propoxy group, and an acetamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitro-4-propoxyphenyl)acetamide typically involves the nitration of 4-propoxyacetanilide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration of the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is monitored closely to maintain optimal conditions and prevent any side reactions .
Chemical Reactions Analysis
Types of Reactions
N-(2-Nitro-4-propoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The propoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-amino-4-propoxyphenylacetamide.
Substitution: Formation of various alkoxy derivatives depending on the substituent used.
Scientific Research Applications
N-(2-Nitro-4-propoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Nitro-4-propoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxy-2-nitrophenyl)acetamide: Similar structure with a methoxy group instead of a propoxy group.
N-(2-Hydroxy-5-nitrophenyl)acetamide: Contains a hydroxy group instead of a propoxy group.
Uniqueness
N-(2-Nitro-4-propoxyphenyl)acetamide is unique due to the presence of the propoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired .
Properties
CAS No. |
20367-33-3 |
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Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-(2-nitro-4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C11H14N2O4/c1-3-6-17-9-4-5-10(12-8(2)14)11(7-9)13(15)16/h4-5,7H,3,6H2,1-2H3,(H,12,14) |
InChI Key |
SCCDPJHRMIEZGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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